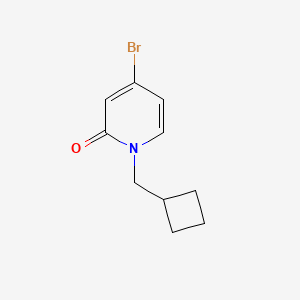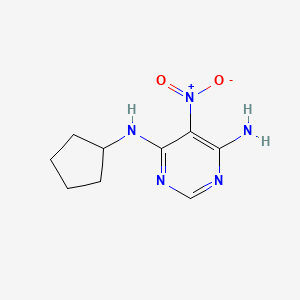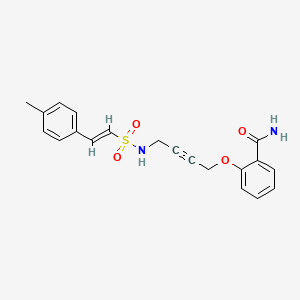
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, also known as 4-Bromo-1-cyclobutylmethyl-2-pyridinone, is a heterocyclic organic compound with a molecular formula of C9H9BrNO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is of particular interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. In addition, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has been studied for its potential use as a pharmaceutical agent, as well as a chemical intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds : 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one serves as an intermediate in the synthesis of biologically active compounds. For instance, (Wang et al., 2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance in developing novel pharmaceuticals.
Quantum Mechanical Investigations : The compound is also a subject of quantum mechanical studies to understand its properties and potential applications. For example, (Ahmad et al., 2017) conducted Density Functional Theory (DFT) studies on pyridine derivatives, including those related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, to explore their reactivity indices and potential as chiral dopants in liquid crystals.
Development of Coordination Polymers : This compound is used in the synthesis of coordination polymers, which have applications in areas like luminescent probes. (Zhao et al., 2004) synthesized heterometallic coordination polymers with 1D channels using a derivative of pyridine-2,6-dicarboxylic acid, demonstrating their use as selective luminescent probes.
Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. For instance, (Bogdanowicz et al., 2013) evaluated cyanopyridine derivatives for their effectiveness against various bacteria.
Photoinduced Reactions : The compound's derivatives are studied for their photochemical properties. Research by (Vetokhina et al., 2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, revealed insights into their photoinduced tautomerization.
Environmental Applications : The compound has potential in environmental applications. For instance, (Sahiner & Yasar, 2013) synthesized poly(4-vinyl pyridine) particles modified with different functional groups, including derivatives of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, for applications like antimicrobial effects and reagent absorption.
Propiedades
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMSQDTJHPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)
![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)



![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)
![5-({[(2,2-Dimethylpropanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2823023.png)
